

Unraveling 2-Phenylpropyl Tosylate: A Technical Data Summary

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Compound of Interest

Compound Name: 2-Phenylpropyl tosylate

Cat. No.: B15315316

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For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the physicochemical properties of key reagents is paramount. This technical guide provides a concise overview of the molecular weight and chemical formula of **2-Phenylpropyl tosylate**, a compound whose specific isomers are crucial in various synthetic pathways. Due to the potential for isomeric ambiguity in the common name "**2-Phenylpropyl tosylate**," this document clarifies the properties for the two most likely structures: 2-phenyl-1-propyl p-toluenesulfonate and 2-phenyl-2-propyl p-toluenesulfonate.

Core Molecular Data

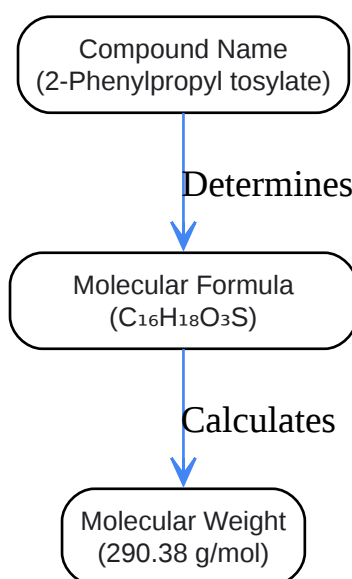
The fundamental molecular characteristics of **2-Phenylpropyl tosylate** have been determined based on its constituent atoms. As direct experimental data for this specific compound is not readily available in common chemical databases, the following information is derived from theoretical calculations based on its chemical structure. Both primary isomers share the same molecular formula and, consequently, the same molecular weight.

Parameter	Value
Chemical Formula	C ₁₆ H ₁₈ O ₃ S
Molecular Weight	290.38 g/mol

This data is foundational for stoichiometric calculations in reaction planning and for the interpretation of analytical results such as mass spectrometry.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical flow.



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